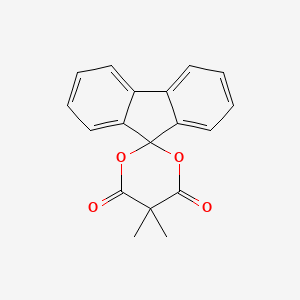
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C18H14BrClN2O3 and its molecular weight is 421.68. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enamine Chemistry and Alkylation Studies
Research on enamino-thiones, closely related in structure to the compound , focuses on the preparation and alkylation of cyclic and non-cyclic enamino-thiones. These studies reveal methods for producing S-alkylated iminium iodides and discuss the stereochemistry of these compounds, providing a foundation for understanding the chemical behavior and potential applications of similar compounds in synthetic organic chemistry (Rasmussen, Shabana, & Lawesson, 1981).
Analogs of Active Metabolites
Investigations into analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, show how modifications to the molecular structure can impact the binding to targets such as the tyrosine kinase epidermal growth factor receptor (EGFR). This research may offer insights into designing derivatives of (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide for specific biological activities (Ghosh, Zheng, & Uckun, 1999).
Synthetic Methodologies and Chemical Reactions
Studies on the synthesis and characterization of new chemical entities, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrate the diverse synthetic routes available for producing complex molecules. These methodologies could be applicable to the synthesis and functionalization of (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide, exploring its potential applications in medicinal chemistry or material science (Hassan, Hafez, & Osman, 2014).
Copolymerization and Material Applications
Research on the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, producing polyamide with highly reactive exo-methylene groups, highlights potential material science applications for similar compounds. This could suggest pathways for the utilization of (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide in the development of new polymeric materials with specific properties (Mizuya, Yokozawa, & Endo, 1989).
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3/c1-10-14(20)4-3-5-15(10)22-18(24)12(9-21)6-11-7-13(19)17(23)16(8-11)25-2/h3-8,23H,1-2H3,(H,22,24)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNAEMXFIOKNBR-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)


![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)




![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)